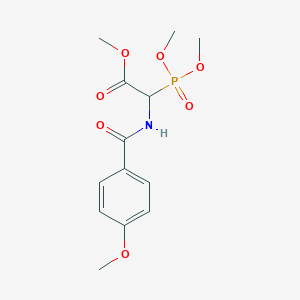

Methyl 2-(Dimethoxyphosphoryl)-2-(4-methoxybenzamido)acetate

Description

Methyl 2-(dimethoxyphosphoryl)-2-(4-methoxybenzamido)acetate is a phosphorylated acetamide ester characterized by a dimethoxyphosphoryl group at the α-position and a 4-methoxybenzamido substituent. This compound is structurally significant due to its dual functionality: the phosphoryl group enhances reactivity in nucleophilic substitutions or Horner–Wadsworth–Emmons (HWE) reactions, while the 4-methoxybenzamido moiety may confer biological or pharmacological relevance .

Applications: Phosphorylated esters like this are often intermediates in organic synthesis, particularly for constructing α,β-unsaturated esters or heterocyclic systems. However, specific biological or industrial applications of this compound remain underexplored in the provided literature.

Properties

Molecular Formula |

C13H18NO7P |

|---|---|

Molecular Weight |

331.26 g/mol |

IUPAC Name |

methyl 2-dimethoxyphosphoryl-2-[(4-methoxybenzoyl)amino]acetate |

InChI |

InChI=1S/C13H18NO7P/c1-18-10-7-5-9(6-8-10)11(15)14-12(13(16)19-2)22(17,20-3)21-4/h5-8,12H,1-4H3,(H,14,15) |

InChI Key |

PDYHCETWPYYUPC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC(C(=O)OC)P(=O)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(Dimethoxyphosphoryl)-2-(4-methoxybenzamido)acetate typically involves the following steps:

Formation of the Phosphoramidate Group: This can be achieved by reacting a suitable amine with a phosphorochloridate under controlled conditions.

Esterification: The ester group can be introduced by reacting the intermediate with methanol in the presence of an acid catalyst.

Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 4-methoxybenzoic acid.

Industrial Production Methods

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The phosphoramidate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Various phosphoramidate derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Potential use as a probe in biochemical assays.

Medicine: Investigated for its potential as a drug candidate or prodrug.

Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(Dimethoxyphosphoryl)-2-(4-methoxybenzamido)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phosphoramidate group can act as a bioisostere, mimicking the structure and function of phosphate groups in biological systems.

Comparison with Similar Compounds

Methyl 2-(Dimethoxyphosphoryl)-4,4-bis(trifluoromethylsulfonyl)butanoate (4d)

Structure : Shares the methyl 2-(dimethoxyphosphoryl)acetate backbone but incorporates bis(trifluoromethylsulfonyl) groups at the β-position (vs. the 4-methoxybenzamido group in the target compound).

Synthesis : Prepared via reaction of Tf2CHCH2CHTf2 with methyl 2-(dimethoxyphosphoryl)acetate in 1,2-dichloroethane (57% yield) .

Properties :

- Melting Point : 80.5–83.2°C (higher than typical esters due to sulfonyl groups).

- NMR Data : Distinct ¹⁹F-NMR signals at δ −10.3 and −10.0 ppm confirm trifluoromethylsulfonyl substituents.

- Reactivity : Likely less nucleophilic than the target compound due to electron-withdrawing sulfonyl groups.

| Parameter | Target Compound | Compound 4d |

|---|---|---|

| Substituents | 4-Methoxybenzamido | Bis(trifluoromethylsulfonyl) |

| Molecular Weight | Not reported | 474.97 g/mol |

| Melting Point | Not reported | 80.5–83.2°C |

| Key Application | Synthetic intermediate | Not reported |

Still–Gennari Reagent (Methyl 2-(Bis(benzylthio)phosphoryl)acetate)

Structure : Replaces dimethoxy groups with bis(benzylthio) substituents on the phosphoryl moiety.

Synthesis : Derived from methyl 2-(dimethoxyphosphoryl)acetate via thioetherification .

Reactivity : Superior stereoselectivity in HWE reactions compared to the target compound due to bulky benzylthio groups, which favor (Z)-α,β-unsaturated esters .

Ethyl 2-((5-(4-Methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (44)

Structure : Contains a 4-methoxybenzamido group but lacks the phosphoryl moiety, instead featuring a thiadiazole-thioether system.

Biological Activity : Tested for cytotoxicity against cancer cell lines (A549, HEPG2, MCF7) but showed <10% activity .

Comparison : The absence of a phosphoryl group in 44 reduces its utility in synthetic chemistry but highlights the role of heterocycles in modulating bioactivity.

Key Research Findings and Trends

- Phosphoryl Group Impact : The dimethoxyphosphoryl group in the target compound enhances reactivity in HWE reactions, similar to the Still–Gennari reagent. However, substitutions (e.g., bis(trifluoromethylsulfonyl) or bis(benzylthio)) alter steric and electronic properties, affecting yields and selectivity .

- Biological Potential: While the 4-methoxybenzamido group is present in cytotoxic analogs like 44, the target compound’s bioactivity remains unstudied. This gap suggests a need for future pharmacological screening .

- Synthetic Versatility : Methyl 2-(dimethoxyphosphoryl)acetate derivatives are critical intermediates, but substituent choice dictates their application scope (e.g., sulfonyl groups for stability vs. benzylthio for stereocontrol) .

Biological Activity

Methyl 2-(Dimethoxyphosphoryl)-2-(4-methoxybenzamido)acetate (CAS Number: 5927-18-4) is a phosphonate compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁N₁O₅P |

| Molecular Weight | 182.11 g/mol |

| Density | 1.2 g/cm³ |

| Boiling Point | 311 °C |

| Flash Point | 109.7 °C |

Biological Activity

Mechanism of Action

The compound's biological activity is primarily attributed to its ability to inhibit certain enzymes involved in cellular processes. Research indicates that it may act as a PARP (Poly(ADP-ribose) polymerase) inhibitor, which is crucial for DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy, making it a candidate for combination therapies in oncology.

Case Studies

-

Inhibition of Cancer Cell Proliferation

A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation in a dose-dependent manner. The IC50 values varied among different cell lines, indicating selective cytotoxicity. -

In Vivo Efficacy

In vivo studies using xenograft models showed significant tumor reduction when treated with the compound in conjunction with established chemotherapeutic agents. Tumor growth inhibition was measured using caliper measurements and histological analysis post-treatment. -

Metabolic Stability

Research into the metabolic stability of the compound revealed that it maintains its active form for extended periods in biological systems, enhancing its potential therapeutic applications.

Pharmacokinetics

Studies on the pharmacokinetics of this compound indicate favorable absorption characteristics, with a half-life suitable for therapeutic use. The compound demonstrates moderate bioavailability, which can be improved through formulation strategies.

Toxicological Profile

While promising in terms of efficacy, the toxicological profile must be considered:

- Acute Toxicity : The compound has been classified as harmful if ingested, with potential skin irritation noted in preliminary studies.

- Safety Precautions : Handling should follow standard safety protocols due to its classification as a hazardous material.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.